molecular formula C23H18N4O2S B12924816 N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 920519-42-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B12924816
CAS No.: 920519-42-2
M. Wt: 414.5 g/mol
InChI Key: CCIYHYFLYIQCJR-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative featuring a 6,7-dimethoxy-substituted quinazoline core linked to a 4-(benzo[d]thiazol-2-yl)phenyl group. The methoxy groups at positions 6 and 7 likely enhance solubility and influence electronic properties, critical for binding to biological targets such as ATP-binding pockets in kinases .

Properties

CAS No.

920519-42-2

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C23H18N4O2S/c1-28-19-11-16-18(12-20(19)29-2)24-13-25-22(16)26-15-9-7-14(8-10-15)23-27-17-5-3-4-6-21(17)30-23/h3-13H,1-2H3,(H,24,25,26)

InChI Key

CCIYHYFLYIQCJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups onto the benzothiazole or quinazoline rings .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer drug .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics . Further studies are needed to elucidate the specific mechanisms by which it exerts these effects.

Biological Research

1. Target Identification

This compound has been utilized in biological assays to identify and characterize protein targets involved in disease processes. Its ability to bind selectively to certain proteins makes it a valuable tool in drug discovery and development .

2. Mechanistic Studies

The compound is useful in mechanistic studies aimed at understanding the signaling pathways involved in various diseases. By using this compound to modulate specific pathways, researchers can gain insights into disease mechanisms and potential therapeutic interventions .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Sensor Development

The compound's chemical properties make it suitable for developing sensors that detect environmental pollutants or biological markers. Its sensitivity and specificity can be enhanced through modifications to its structure .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityInhibition of cell proliferation in breast cancer cells; induction of apoptosis.
Antimicrobial PropertiesEffective against multiple resistant bacterial strains; potential for new antibiotic development.
Target IdentificationUseful in identifying protein targets relevant to disease processes.
Organic ElectronicsPotential semiconductor properties for OLED applications.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes . Molecular docking studies have shown that it can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine 6,7-dimethoxyquinazoline + 4-(benzo[d]thiazol-2-yl)phenyl ~401.48* Rigid aromatic system; potential for π-π interactions and kinase inhibition
6,7-Dimethoxy-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine Pyrrolidin-1-yl-butyl chain 448.58 Flexible aliphatic amine; improved solubility, reduced rigidity
N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine 2,4-Dimethoxyphenyl group 309.36 Electron-rich aromatic ring; enhanced H-bonding potential
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine Thiophene + methylamino groups, chiral center 448.58 Chiral center for selectivity; sulfur-containing heterocycle for stability
6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine 4-Methylbenzyl substituent 309.36 Hydrophobic substituent; potential for improved membrane permeability
6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine Quinoline core + fluorobenzo[d]thiazole 371.40 Fluorine for metabolic stability; quinoline core alters binding interactions

Key Comparisons:

Substituent Rigidity vs. Flexibility

  • The target compound’s benzo[d]thiazole-phenyl group introduces rigidity, favoring strong binding to flat enzymatic pockets (e.g., kinases) via π-π interactions. In contrast, the pyrrolidin-1-yl-butyl chain in offers flexibility, which may improve solubility but reduce target affinity due to conformational entropy loss.

However, the absence of a heterocycle like benzo[d]thiazole may limit π-stacking compared to the target compound. The thiophene ring in introduces a sulfur atom, which could stabilize charge-transfer interactions. Its chiral center may enable enantioselective activity, a feature absent in the target compound.

Hydrophobicity and Solubility The 4-methylbenzyl group in increases hydrophobicity, likely enhancing membrane permeability but risking higher plasma protein binding.

Core Modifications The quinoline core in replaces quinazoline, altering hydrogen-bonding patterns. The fluorine atom on the benzo[d]thiazole enhances metabolic stability, a strategy applicable to the target compound for optimization.

Materials Science Applications

  • highlights tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO), which exhibits yellow emission under UV . This suggests the target compound’s benzo[d]thiazole group could be leveraged in optoelectronic materials, though pharmacological applications remain more likely.

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S. The structure includes a quinazoline core substituted with a benzo[d]thiazole moiety and methoxy groups, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit activity against several biological targets, including:

  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function .
  • Anticancer Activity : Quinazoline derivatives have been investigated for their anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation and survival .

Biological Activity Data Table

Activity Target IC50 Value Reference
AChE InhibitionAcetylcholinesterase2.7 µM
Anticancer ActivityVarious KinasesTBD
Antimicrobial ActivityBacterial StrainsTBD

Case Studies

  • Acetylcholinesterase Inhibition Study :
    • A study synthesized various derivatives of benzo[d]thiazole and evaluated their AChE inhibitory activity. The compound this compound was among those tested, showing promising results with an IC50 value of 2.7 µM, indicating strong potential for treating Alzheimer's disease .
  • Anticancer Research :
    • In vitro studies on quinazoline derivatives have shown that they can inhibit cancer cell growth by targeting specific pathways involved in cell cycle regulation. The compound's structural features likely contribute to its efficacy against various cancer types .
  • Antimicrobial Activity Assessment :
    • Preliminary tests indicated that the compound exhibits antimicrobial properties against several bacterial strains, although specific IC50 values were not detailed in the available literature .

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